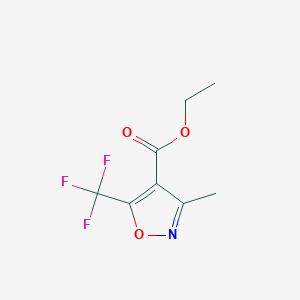
2-(4-amino-3-methoxyphenyl)-2-methylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-amino-3-methoxyphenyl)-2-methylpropanoic acid is an organic compound with a complex structure that includes an amino group, a methoxy group, and a methylpropanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-amino-3-methoxyphenyl)-2-methylpropanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: The starting material, 4-methoxyacetophenone, undergoes nitration to introduce a nitro group at the para position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as tin(II) chloride or iron powder in the presence of hydrochloric acid.
Alkylation: The resulting 4-amino-3-methoxyacetophenone is then subjected to alkylation with methyl iodide in the presence of a base like potassium carbonate to introduce the methyl group.
Carboxylation: Finally, the compound undergoes carboxylation to introduce the propanoic acid moiety, typically using a Grignard reagent followed by carbonation and acidification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
2-(4-amino-3-methoxyphenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Reduction: The methoxy group can be demethylated to a hydroxyl group using reducing agents such as boron tribromide.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Boron tribromide or lithium aluminum hydride.
Substitution: Various alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: 2-(4-nitro-3-methoxyphenyl)-2-methylpropanoic acid.
Reduction: 2-(4-amino-3-hydroxyphenyl)-2-methylpropanoic acid.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
2-(4-amino-3-methoxyphenyl)-2-methylpropanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-(4-amino-3-methoxyphenyl)-2-methylpropanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The amino and methoxy groups can participate in hydrogen bonding and other interactions with biological targets, influencing the compound’s activity.
類似化合物との比較
Similar Compounds
2-(4-amino-3-methoxyphenyl)acetic acid: Similar structure but with an acetic acid moiety instead of a propanoic acid moiety.
2-(4-amino-3-methoxyphenyl)butanoic acid: Similar structure but with a butanoic acid moiety instead of a propanoic acid moiety.
2-(4-amino-3-hydroxyphenyl)-2-methylpropanoic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
2-(4-amino-3-methoxyphenyl)-2-methylpropanoic acid is unique due to the presence of both an amino group and a methoxy group on the aromatic ring, combined with a methylpropanoic acid moiety. This combination of functional groups provides distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
1314645-16-3 |
|---|---|
分子式 |
C11H15NO3 |
分子量 |
209.2 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



